Product packaging for Glucagon, hydrochloride(Cat. No.:CAS No. 11140-85-5)

Glucagon, hydrochloride

Cat. No.: B1143844
CAS No.: 11140-85-5
M. Wt: 196.58566
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Milestones in Glucagon (B607659) Research and Discovery

The journey to understanding glucagon has been marked by several key discoveries over the past century. It began in the early 1920s when researchers noted that crude pancreatic extracts, intended for insulin (B600854) purification, caused a transient increase in blood sugar before the expected hypoglycemic effect. karger.comnih.gov This observation led to the hypothesis of a second pancreatic hormone with effects opposite to insulin.

In 1923, C.P. Kimball and John R. Murlin formally named this hyperglycemic substance "glucagon," a portmanteau of "glucose agonist." bioscientifica.comresearchgate.net For several decades following its initial discovery, glucagon remained largely in the shadow of insulin, often considered an impurity in insulin preparations. karger.comnih.gov

A resurgence of interest in the 1950s propelled glucagon research forward. Key achievements during this period include the purification and determination of its amino acid sequence by William W. Bromer and his colleagues at Eli Lilly in 1956. karger.comnih.gov This was a critical step that paved the way for more detailed physiological studies. The development of a specific radioimmunoassay for glucagon in 1959 by Roger Unger and his team was another landmark, enabling the measurement of circulating glucagon levels and the exploration of its physiological role. karger.combioscientifica.comnih.gov

Further research established that glucagon is produced by the alpha cells of the pancreatic islets of Langerhans. karger.combioscientifica.com The work of Earl Sutherland, who discovered cyclic AMP (cAMP) as a second messenger in hormone action, was instrumental in elucidating the mechanism by which glucagon exerts its effects on the liver. nih.govnih.govcapes.gov.br This foundational work on glucagon's signaling pathway contributed to Sutherland earning a Nobel Prize. nih.gov The research history of glucagon is notably rich, with its study being a key component of three Nobel Prizes awarded to Sutherland, de Duve, and Rodbell. nih.gov

Table 1: Key Historical Milestones in Glucagon Research

Year Milestone Key Researchers/Contributors Significance
1922 Discovery of a hyperglycemic factor in pancreatic extracts. nih.gov C.P. Kimball and John R. Murlin First evidence of a substance with effects opposite to insulin. tandfonline.com
1923 Coined the term "glucagon". karger.com C.P. Kimball and John R. Murlin Formal naming of the "glucose agonist". bioscientifica.comresearchgate.net
1956 Determination of glucagon's amino acid sequence. karger.com William W. Bromer et al. Enabled synthesis and more specific physiological studies. karger.com
1959 Development of a radioimmunoassay for glucagon. karger.comnih.govnih.gov Roger Unger et al. Allowed for the measurement of glucagon in blood and investigation of its physiological roles. karger.combioscientifica.com
1962 Localization of glucagon to pancreatic alpha cells. karger.com Baum et al. Confirmed the cellular origin of glucagon. karger.com
1970s "Bihormonal hypothesis" of diabetes proposed. nih.gov Roger Unger Suggested that diabetes involves both insulin deficiency and glucagon excess. nih.gov
1980s Elucidation of the proglucagon gene sequence. jci.orgglucagon.com Joel Habener, Graeme Bell, et al. Revealed that glucagon is derived from a larger precursor protein, proglucagon, which also contains other related peptides like GLP-1 and GLP-2. jci.orgglucagon.com

Glucagon's Foundational Role in Metabolic Physiology Research

Glucagon, hydrochloride is a cornerstone of metabolic physiology research, primarily due to its central role in glucose homeostasis. It acts as a counter-regulatory hormone to insulin, playing a critical part in preventing hypoglycemia (low blood sugar). physiology.orgnih.goviomcworld.com The primary action of glucagon is to stimulate the liver to produce glucose, a process achieved through two main pathways: glycogenolysis (the breakdown of stored glycogen) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). nih.govphysiology.orgnih.gov

Research utilizing glucagon has been instrumental in understanding the intricate balance of glucose metabolism. Studies in both animals and humans have demonstrated that in response to a physiological increase in glucagon, hepatic glucose production is rapidly stimulated, primarily through an enhancement of glycogenolysis. nih.govdoi.org This rapid response is crucial for maintaining stable blood glucose levels, particularly during periods of fasting or exercise. nih.gov

The "bihormonal hypothesis," proposed in the 1970s, posits that the metabolic dysregulation seen in diabetes is not solely due to a lack of insulin but also to an excess of glucagon. nih.gov This concept, which has been a major focus of diabetes research, highlights the importance of the insulin-to-glucagon ratio in maintaining normal glucose metabolism. nih.gov Subsequent research has shown that individuals with type 2 diabetes often exhibit hyperglucagonemia (elevated glucagon levels), which contributes to their hyperglycemia. nih.govmdpi.com

Table 2: Investigated Metabolic Actions of Glucagon

Metabolic Process Effect of Glucagon Primary Organ of Action Research Findings
Glycogenolysis Stimulates Liver Rapidly increases hepatic glucose output by breaking down stored glycogen (B147801). nih.govphysiology.orgdoi.org
Gluconeogenesis Stimulates Liver Promotes the synthesis of new glucose from precursors like amino acids and lactate. physiology.orgnih.goviomcworld.com
Glycogenesis Inhibits Liver Decreases the formation of glycogen from glucose. nih.gov
Glycolysis Inhibits Liver Reduces the breakdown of glucose for energy within the liver. nih.govwikipedia.org
Lipolysis Promotes Adipose Tissue, Liver Induces the breakdown of fats into fatty acids. wikipedia.org
Fatty Acid Synthesis Decreases Adipose Tissue, Liver Inhibits the creation of new fatty acids. wikipedia.org
Amino Acid Metabolism Stimulates Liver Increases the uptake and turnover of amino acids. nih.govmdpi.com
Energy Expenditure Increases Whole Body Contributes to overall energy use and can be elevated under stress. nih.govwikipedia.org

Properties

CAS No.

11140-85-5

Molecular Formula

C6H9ClO5

Molecular Weight

196.58566

Synonyms

Glucagon, hydrochloride

Origin of Product

United States

Ii. Biological Roles and Physiological Mechanisms

Glucagon's Central Role in Glucose Homeostasis Regulation

Glucagon (B607659) is a key counter-regulatory hormone to insulin (B600854), primarily acting to prevent hypoglycemia by stimulating hepatic glucose production. nih.gov It is secreted by the alpha cells of the pancreatic islets of Langerhans in response to low blood glucose levels. nih.gov This intricate feedback system ensures a stable supply of glucose to the body, particularly for glucose-dependent tissues like the brain. wikipedia.org

Glucagon's primary target organ for glucose regulation is the liver. worldwidejournals.com Upon binding to its receptor on hepatocytes, glucagon initiates a signaling cascade that leads to an increase in hepatic glucose output through two main processes: glycogenolysis and gluconeogenesis. nih.govphysiology.org

Glycogenolysis: This is the breakdown of stored glycogen (B147801) into glucose. Glucagon rapidly stimulates this process, providing a quick release of glucose into the bloodstream. diabetesjournals.orgnih.gov During the initial 8–12 hours of fasting, glycogenolysis is the principal mechanism for maintaining blood glucose levels. diabetesjournals.org The hormone activates the enzyme glycogen phosphorylase, which is crucial for this process. nih.govnih.gov

Gluconeogenesis: This is the synthesis of glucose from non-carbohydrate precursors, such as lactate, glycerol (B35011), and amino acids. diabetesjournals.orgimrpress.com Glucagon promotes gluconeogenesis, which becomes increasingly important during prolonged fasting as glycogen stores are depleted. nih.govimrpress.com Studies in dogs have shown that the exercise-induced rise in glucagon is a primary controller of both hepatic glycogenolysis and gluconeogenesis. nih.gov

Process Description Primary Stimulus Key Enzyme Activated by Glucagon
GlycogenolysisBreakdown of stored glycogen into glucose. diabetesjournals.orgnih.govLow blood glucose. nih.govGlycogen phosphorylase. nih.gov
GluconeogenesisSynthesis of glucose from non-carbohydrate precursors. diabetesjournals.orgProlonged fasting, low blood glucose. nih.govimrpress.comPhosphoenolpyruvate carboxykinase, Glucose-6-phosphatase. news-medical.net

In addition to stimulating glucose production, glucagon actively inhibits pathways that consume glucose within the liver, thereby maximizing the net hepatic glucose output. nih.govphysiology.org

Inhibition of Glycolysis: Glucagon inhibits glycolysis, the breakdown of glucose for energy. It achieves this by decreasing the levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1, a key regulatory enzyme in glycolysis. news-medical.net

Inhibition of Glycogenesis: Glucagon also suppresses glycogenesis, the process of converting glucose into glycogen for storage. nih.gov It does this by promoting the phosphorylation and subsequent inactivation of glycogen synthase, the enzyme responsible for glycogen synthesis. nih.govnews-medical.net

Extrahepatic Metabolic Contributions

Glucagon plays a multifaceted role in lipid metabolism, generally promoting the breakdown of fats for energy. wikipedia.org

Lipolysis: Glucagon stimulates lipolysis, the breakdown of triglycerides stored in adipose tissue into free fatty acids and glycerol. wikipedia.orglibretexts.org These fatty acids can then be used as an energy source by various tissues.

Ketogenesis: In the liver, glucagon promotes the conversion of fatty acids into ketone bodies through a process called ketogenesis. nih.gov Ketone bodies serve as an alternative energy source for tissues, including the brain, during periods of prolonged fasting or carbohydrate restriction.

Fatty Acid Oxidation: Glucagon enhances the oxidation of fatty acids in the liver, a process that generates energy. researchgate.net It stimulates the activity of carnitine palmitoyltransferase I (CPT-1), an enzyme crucial for the transport of fatty acids into the mitochondria for oxidation. nih.gov

Inhibition of Lipogenesis: Glucagon inhibits lipogenesis, the synthesis of fatty acids, in the liver. nih.govwikipedia.org It does this by inactivating acetyl-CoA carboxylase, a key enzyme in this pathway. nih.gov

Metabolic Process Effect of Glucagon Mechanism Outcome
LipolysisStimulationActivates hormone-sensitive lipase. libretexts.orgRelease of free fatty acids and glycerol from adipose tissue. libretexts.org
KetogenesisStimulationPromotes conversion of fatty acids to ketone bodies in the liver. nih.govProvides alternative energy source during fasting. nih.gov
Fatty Acid OxidationStimulationIncreases activity of carnitine palmitoyltransferase I (CPT-1). nih.govEnhances energy production from fat breakdown. researchgate.net
LipogenesisInhibitionInactivates acetyl-CoA carboxylase. nih.govDecreases fatty acid synthesis. wikipedia.org

Glucagon is a critical regulator of amino acid metabolism, creating a feedback loop with the liver known as the liver-α-cell axis. nih.govnih.gov

Amino Acid Turnover: Glucagon stimulates the breakdown of amino acids. nih.gov In conditions of glucagon excess, such as with glucagon-producing tumors, amino acid turnover is greatly accelerated. nih.govdiabetesjournals.org

Ureagenesis: Glucagon promotes ureagenesis, the process by which excess amino nitrogen from amino acid breakdown is converted into urea (B33335) for excretion. nih.govnih.gov This is essential for preventing the accumulation of toxic ammonia. nih.gov Research indicates that glucagon acutely regulates ureagenesis in response to an influx of amino acids. nih.gov

Glucagon has been shown to increase energy expenditure and contribute to thermogenesis, the production of heat. wikipedia.orgnih.gov

Increased Energy Expenditure: The ability of glucagon to increase energy expenditure has been recognized for many years. nih.gov The magnitude of this effect in humans is comparable to that induced by cold exposure or certain adrenergic receptor agonists. nih.govovid.com

Thermogenesis: Glucagon is involved in adaptive thermogenesis, particularly in brown adipose tissue (BAT). oup.commdpi.com While some studies suggest a direct action on BAT, others propose an indirect mechanism, possibly involving the central nervous system or the release of other factors like fibroblast growth factor 21 (FGF21). oup.commdpi.comnih.gov

Interplay with Other Endocrine Systems and Beyond

The physiological effects of glucagon extend beyond its primary role in glucose homeostasis, engaging in a complex interplay with other endocrine systems. This intricate network of interactions is crucial for maintaining metabolic balance.

The relationship between glucagon and insulin, both secreted by the pancreatic islets, is a cornerstone of glucose regulation, characterized by a reciprocal and tightly controlled feedback loop. healthline.comlibretexts.org While insulin's primary role is to lower blood glucose, glucagon acts to raise it. youtube.comyoutube.commedicalnewstoday.com This antagonistic relationship is fundamental to maintaining glucose homeostasis. physiology.orgnih.gov

Insulin, secreted from pancreatic β-cells in response to high blood glucose, directly inhibits glucagon secretion from neighboring α-cells. physiology.orgnih.gov This paracrine signaling within the islet is a key mechanism for suppressing glucagon release after a meal, thereby preventing excessive hepatic glucose production. physiology.orglongdom.org Several molecules are implicated in this inhibitory action, including zinc, which is co-secreted with insulin, and gamma-aminobutyric acid (GABA). physiology.orgnih.gov

Conversely, glucagon can stimulate insulin secretion. nih.govnih.gov This seemingly paradoxical effect is important in specific physiological contexts. For instance, after a protein-rich meal, the absorbed amino acids stimulate glucagon release. nih.govmdpi.com This glucagon then promotes insulin secretion, which is necessary to facilitate the uptake and utilization of those same amino acids by peripheral tissues. nih.gov This interaction prevents the potential for hyperglycemia that might otherwise result from unopposed glucagon action on the liver. nih.gov

The interplay between these two hormones is not limited to the pancreas. In the liver, they have opposing effects on glucose metabolism. Glucagon stimulates glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate sources). nih.govlongdom.orgnih.govmdpi.com Insulin, on the other hand, promotes glycogen synthesis and glycolysis (the breakdown of glucose for energy) while inhibiting gluconeogenesis. nih.govlongdom.org This dynamic balance ensures that blood glucose levels are maintained within a narrow physiological range. medicalnewstoday.com

Reciprocal Actions of Insulin and Glucagon
HormonePrimary Stimulus for SecretionEffect on Glucagon SecretionEffect on Insulin SecretionPrimary Action on Liver
InsulinHyperglycemiaInhibitsN/APromotes glycogen synthesis, inhibits gluconeogenesis
GlucagonHypoglycemia, Amino AcidsN/AStimulatesPromotes glycogenolysis and gluconeogenesis

The incretin (B1656795) system, a collection of gut-derived hormones that enhance insulin secretion after a meal, plays a significant role in modulating glucagon secretion. nih.govnih.gov The two primary incretin hormones are glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). mdpi.comfrontiersin.org

GLP-1, which is secreted from L-cells in the intestine in response to nutrient intake, is a potent inhibitor of glucagon secretion. mdpi.comh1.coclevelandclinic.org This inhibition is glucose-dependent, meaning that GLP-1 suppresses glucagon release primarily when blood glucose levels are high, such as after a meal. mdpi.comfrontiersin.org This action complements its primary role of stimulating insulin secretion, further contributing to postprandial glucose control. wikipedia.orgfrontiersin.org The glucagonostatic effect of GLP-1 is thought to be mediated through both direct actions on α-cells, despite low GLP-1 receptor expression, and indirect mechanisms involving paracrine signaling within the islets, potentially through the release of somatostatin (B550006) from δ-cells. nih.govh1.co

Interestingly, while glucagon and GLP-1 are both derived from the proglucagon gene, they are processed differently in the pancreas and the gut, resulting in hormones with distinct and often opposing actions on glucose metabolism. nih.govfrontiersin.org Glucagon itself can influence the incretin system. Some studies suggest that glucagon can stimulate insulin secretion through the GLP-1 receptor on β-cells, highlighting a complex intra-islet communication network. nih.govnih.gov

GIP, the other major incretin hormone, has a more complex effect on glucagon secretion. At low glucose levels, GIP can stimulate glucagon release, while at high glucose levels, its effect is less pronounced. mdpi.comfrontiersin.org This suggests a role for GIP in counter-regulation during hypoglycemia. mdpi.com

Effects of Incretin Hormones on Glucagon Secretion
Incretin HormoneSourcePrimary Stimulus for SecretionEffect on Glucagon Secretion (at high glucose)Effect on Glucagon Secretion (at low glucose)
GLP-1Intestinal L-cellsNutrient IntakeInhibitsNo effect
GIPIntestinal K-cellsNutrient IntakeMinimal effectStimulates

Beyond its metabolic roles, glucagon, along with related peptides like GLP-1, exerts significant effects on appetite and gastrointestinal function. nih.govnih.gov

Glucagon has been shown to suppress appetite and reduce food intake. nih.govnih.gov The proposed mechanism for this involves a "liver-brain axis". nih.gov According to this model, glucagon acts on receptors in the liver, which then sends satiety signals to the brain, specifically to appetite-regulating centers in the hypothalamus, via the vagus nerve. researchgate.net There is also evidence that glucagon can cross the blood-brain barrier and act directly on the hypothalamus to promote feelings of fullness. researchgate.net

Glucagon-like peptide-2 (GLP-2), another peptide derived from the proglucagon gene, also plays a role in regulating gastrointestinal motility. nih.govbenthamdirect.comresearchgate.net It acts on GLP-2 receptors located on enteric neurons to modulate gut motor function. nih.govbenthamdirect.comresearchgate.net

Effects of Glucagon and GLP-1 on Appetite and GI Motility
HormoneEffect on AppetiteMechanism of Appetite RegulationEffect on Gastric EmptyingPrimary Mechanism of Motility Modulation
GlucagonSuppressesLiver-brain axis, direct hypothalamic actionInhibitsVagal nerve signaling
GLP-1SuppressesDirect hypothalamic actionInhibitsAction on myenteric neurons, vagal nerve signaling

Iii. Molecular Mechanisms of Action and Signal Transduction

Glucagon (B607659) Receptor (GCGR) Biology and Functional Characteristics

The human glucagon receptor (GCGR) is a pivotal component in glucagon signaling, responsible for initiating the cellular response to this hormone. rsc.org It is a member of the secretin-like (Class B) family of G-protein coupled receptors (GPCRs). nih.gov

The glucagon receptor is classified as a Class B G-protein coupled receptor (GPCR). proteopedia.orgwikipedia.org This family of receptors is characterized by a seven-transmembrane helical domain and a large N-terminal extracellular domain involved in hormone binding. nih.govproteopedia.org GCGR is primarily expressed in the liver, which is the main target organ for glucagon's metabolic effects. frontiersin.orgdiabetesjournals.org However, its expression has also been identified in other tissues, albeit at varying levels.

Expression data is based on findings from multiple sources. frontiersin.orgnih.govglucagon.comnih.gov

The binding of glucagon to the GCGR is a complex process that induces significant conformational changes in the receptor, leading to its activation. rsc.org The process involves a two-domain binding mechanism. frontiersin.org The C-terminal of the glucagon peptide initially binds to the extracellular domain (ECD) of the receptor. nih.govfrontiersin.org This interaction facilitates the insertion of the N-terminus of glucagon into the transmembrane domain (TMD) binding pocket. nih.govfrontiersin.org

This binding event triggers a series of conformational rearrangements within the receptor. rsc.org Molecular dynamics simulations have revealed that the binding of glucagon stabilizes the GCGR in at least three distinct conformational states: inactive, intermediate, and active. rsc.orgpnas.org The transition to the fully active state is characterized by a notable outward movement of the intracellular side of transmembrane helix VI (TM6). rsc.orgnih.gov This movement opens up an intracellular cavity, which is crucial for the subsequent coupling of G-proteins. pnas.orgnih.gov

Receptor Activity-Modifying Proteins (RAMPs) are single-transmembrane proteins that can associate with GPCRs to modulate their function. wikipedia.org Of the three known RAMPs, RAMP2 has been shown to interact with the GCGR and significantly alter its pharmacology, trafficking, and signaling. nih.govnih.govnih.gov

The interaction between RAMP2 and GCGR can influence ligand binding and G-protein selectivity. nih.gov Studies have shown that RAMP2 can act as a negative allosteric modulator of the GCGR, broadly inhibiting downstream signaling. escholarship.org This modulation is, in part, achieved by enhancing the conformational flexibility of the receptor's extracellular domain. escholarship.org

RAMP2 also plays a crucial role in the trafficking of the GCGR. nih.govresearchgate.net Co-expression of RAMP2 with the GCGR leads to reduced cell surface expression of the receptor due to its retention within intracellular compartments. nih.govnih.gov This altered subcellular localization can, in turn, affect the signaling output of the receptor. For instance, the intracellular retention of GCGR by RAMP2 can lead to a bias away from β-arrestin-2 recruitment and an increase in the activation of Gαs proteins at endosomes. biorxiv.org

Intracellular Signaling Cascades Triggered by Glucagon, Hydrochloride

Upon activation by glucagon, the GCGR initiates intracellular signaling primarily through the activation of heterotrimeric G-proteins. wikipedia.org This leads to the production of second messengers and the subsequent activation of downstream effector proteins.

The GCGR is known to couple to multiple G-protein subtypes, with a preference for the stimulatory G-protein, Gsα. wikipedia.org Activation of Gsα is the primary and most well-characterized signaling pathway for the glucagon receptor. nih.gov In addition to Gsα, the GCGR can also couple to Gq and Gi. wikipedia.org The coupling to different G-proteins can lead to the activation of distinct downstream signaling pathways, allowing for a diverse range of cellular responses to glucagon. wikipedia.orguniprot.org

The canonical signaling pathway initiated by this compound involves the activation of adenylyl cyclase by the Gsα subunit. nih.govlitfl.compatsnap.com Activated adenylyl cyclase catalyzes the conversion of ATP to the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govpatsnap.comdroracle.ai

The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). nih.govdroracle.aidroracle.ai In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. reactome.org The binding of cAMP to the regulatory subunits causes a conformational change that leads to the dissociation and activation of the catalytic subunits. droracle.aireactome.org

Once activated, PKA phosphorylates a variety of downstream target proteins, thereby mediating the physiological effects of glucagon. patsnap.comdroracle.ai This includes enzymes involved in glucose metabolism, such as phosphorylase kinase and glycogen (B147801) synthase, leading to increased glycogenolysis and gluconeogenesis. wikipedia.orgnews-medical.net

Phospholipase C Activation, Inositol (B14025) 1,4,5-Trisphosphate (IP3) Production, and Intracellular Calcium Mobilization

The glucagon receptor is known to couple with Gq-proteins, which in turn activate phospholipase C (PLC). frontiersin.org This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). nih.gov IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the membrane of the endoplasmic reticulum, which are ligand-gated calcium channels. nih.gov

In hepatocytes, this binding triggers the release of stored calcium (Ca2+) into the cytosol, leading to a transient increase in the intracellular calcium concentration. nih.govnih.gov This mobilization of intracellular calcium is a key signaling event. Studies have shown that the PKA-mediated phosphorylation of IP3 receptors can enhance this calcium release. nih.govnih.gov Specifically, research has highlighted the crucial role of the type-1 inositol 1,4,5-trisphosphate receptor (IP3R1) in the acute regulation of gluconeogenesis by glucagon in hepatocytes. nih.gov The activation of L-type voltage-gated calcium channels is critical for α-cell calcium oscillations and glucagon secretion at low glucose levels. jefferson.eduplos.org However, at elevated glucose levels, this relationship is uncoupled, and glucose suppresses glucagon secretion through a calcium-independent pathway. jefferson.eduplos.org

Downstream Effectors and Kinase Regulation

The signaling cascades initiated by glucagon, including both cAMP-dependent and calcium-dependent pathways, converge on a variety of downstream effectors and kinases that execute the hormone's metabolic instructions.

Phosphoenolpyruvate Carboxykinase-Cytosolic (PEPCK-C): Glucagon stimulates the transcription of the PCK1 gene, which encodes PEPCK-C, a rate-limiting enzyme in gluconeogenesis. nih.govnih.gov This induction is primarily mediated by the PKA-dependent phosphorylation and activation of the cAMP response element-binding protein (CREB). nih.govnih.gov Activated CREB binds to cAMP response elements (CREs) in the PCK1 promoter, driving gene expression. nih.govnih.gov

AMP-activated protein kinase (AMPK): Glucagon signaling can lead to the activation of AMPK in the liver, a key sensor of cellular energy status. nih.gov This activation is linked to an increase in the AMP:ATP ratio within hepatocytes. nih.gov Activated AMPK can, in turn, phosphorylate and regulate other metabolic enzymes and transcription factors. nih.govoup.com

p38 Mitogen-Activated Protein Kinase (p38 MAPK): The p38 MAPK pathway is another target of glucagon signaling. nih.govnih.gov Glucagon has been shown to activate p38 MAPK, which plays a role in regulating the expression of genes involved in fatty acid oxidation. nih.govresearchgate.net In hepatocytes, glucagon activates p38α through the EPAC2 signaling pathway, which then stimulates FOXO1 phosphorylation to control glucose homeostasis. nih.gov

cAMP Response Element-Binding Protein (CREB): As mentioned, CREB is a primary nuclear target of the glucagon-PKA pathway. nih.gov Phosphorylation of CREB at Serine 133 is a critical event that allows it to recruit coactivators like CREB-regulated transcription coactivator 2 (CRTC2) and p300, leading to the transcription of target genes, including those for PEPCK-C and Glucose 6-phosphatase. nih.govnih.govnih.gov Glucagon can also promote CREB phosphorylation through the activation of ERK1/2. nih.govresearchgate.net

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Glucagon can activate PPARα, a nuclear receptor that is a master regulator of fatty acid metabolism. nih.govnih.gov This activation is dependent on both AMPK and p38 MAPK, linking glucagon signaling to the transcriptional control of lipid oxidation. nih.gov

Structural Basis of Receptor-Ligand Interactions and Efficacy

The interaction between glucagon and its receptor is a dynamic process involving significant conformational changes in both the ligand and the receptor. High-resolution structural studies have provided critical insights into this process.

Insights from Cryogenic Electron Microscopy (Cryo-EM) and X-ray Crystallography

Cryo-EM and X-ray crystallography have been instrumental in revealing the atomic details of the glucagon receptor's structure, both in its inactive state and in complex with ligands and G proteins. cncl.org.cnnih.gov The GCGR is a class B G-protein-coupled receptor (GPCR), characterized by a large N-terminal extracellular domain (ECD) and a seven-transmembrane (7TM) helical domain. cncl.org.cnproteopedia.org

Crystallographic studies have shown that in the inactive state, the ECD and 7TM domain can adopt different relative orientations. nih.gov The structure of the full-length human GCGR, determined at 3.0 Å resolution in complex with a partial agonist, revealed crucial molecular details of the peptide-receptor interface. nih.govrcsb.org These studies highlight the importance of the "stalk" region—a segment connecting the ECD and the 7TM domain—and the first extracellular loop (ECL1) in ligand binding and receptor activation. nih.govnih.gov

Cryo-EM structures of the GCGR in its active state, bound to a glucagon analog and the stimulatory G protein (Gs), have captured the receptor in its signaling conformation. researchgate.netbiorxiv.org These structures, including one of the GCGR bound to glucagon and β-arrestin 1, provide a molecular basis for understanding signaling and receptor regulation. rcsb.orgpdbj.org They show how the N-terminus of the glucagon peptide inserts deep into the 7TM bundle, while the C-terminus is cradled by the ECD. researchgate.netbiorxiv.org

Analysis of Conformational Changes Driving Receptor Activation and Ligand Efficacy

The activation of the GCGR is a multi-step process initiated by glucagon binding. According to the two-domain binding model, the C-terminus of glucagon first binds to the ECD, which acts as an affinity trap. nih.gov This initial interaction allows the N-terminus of the peptide to dock into the 7TM binding pocket, triggering a large-scale conformational rearrangement. nih.govresearchgate.net

Molecular dynamics simulations and structural data indicate that the apo-GCGR (unliganded) exists in equilibrium between open and closed conformations. researchgate.net Glucagon binding appears to occur via a conformational selection mechanism, stabilizing the active state. researchgate.netfrontiersin.org

A key event in receptor activation is a significant outward movement of the intracellular side of transmembrane helix 6 (TM6). researchgate.netrsc.org This movement, which involves the formation of a sharp kink in TM6, opens up a cavity on the intracellular side of the receptor. researchgate.netrsc.org This newly formed cavity serves as the docking site for the α5-helix of the Gs protein, leading to G protein activation and the initiation of downstream signaling. researchgate.netpnas.org The transition to the active state involves the breaking of specific hydrogen bonds that stabilize the inactive conformation, such as those between Arg173 and Ser350, and Glu245 and Thr351. rsc.org The efficacy of a ligand (its ability to activate the receptor) is directly related to its capacity to induce and stabilize this active conformation of the receptor. researchgate.netbiorxiv.org

Iv. Biosynthesis, Secretion, and Endogenous Regulation

Preproglucagon Processing and Maturation into Glucagon (B607659) Peptide

Glucagon is synthesized from a larger precursor protein, preproglucagon, which is encoded by the preproglucagon gene (Gcg). nih.gov This gene is expressed not only in the pancreatic alpha-cells but also in the enteroendocrine L-cells of the intestine and specific neurons in the brainstem. nih.govfrontiersin.org The final bioactive peptides produced from preproglucagon are determined by tissue-specific post-translational processing, which involves a family of enzymes known as prohormone convertases (PCs). nih.govbohrium.com This differential processing results in the production of glucagon in the pancreas and other related peptides, such as glucagon-like peptide-1 (GLP-1), in the intestine. nih.govnih.govresearchgate.net

In the alpha-cells of the pancreatic islets, the primary enzyme responsible for processing proglucagon is Proprotein Convertase 2 (PC2), also known as PCSK2. nih.govnih.govuniprot.org PC2 is the key endoprotease that cleaves proglucagon at specific dibasic cleavage sites to liberate the 29-amino acid glucagon peptide. nih.govnih.govresearchgate.net This process also yields other peptides, including the major proglucagon fragment (MPGF), glicentin-related pancreatic polypeptide (GRPP), and intervening peptide-1 (IP-1). frontiersin.org The critical role of PC2 in glucagon production is demonstrated by studies where the absence or inhibition of PC2 activity leads to a complete block in the formation of mature glucagon. nih.govuef.fiendocrine-abstracts.org While alpha-cells predominantly express PC2, some studies have shown they can also express low levels of Proprotein Convertase 1/3 (PC1/3), suggesting a capacity to produce small amounts of GLP-1 under certain conditions. nih.govbioscientifica.com

In contrast to the pancreas, the enteroendocrine L-cells of the ileum and colon primarily utilize Proprotein Convertase 1/3 (PC1/3) for proglucagon processing. frontiersin.orgnih.gov This results in a different set of bioactive peptides. PC1/3 cleaves proglucagon to generate glicentin, oxyntomodulin, glucagon-like peptide-1 (GLP-1), intervening peptide-2 (IP-2), and glucagon-like peptide-2 (GLP-2). frontiersin.orgnih.gov GLP-1 is a crucial incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion, while GLP-2 plays a role in intestinal growth. frontiersin.orgtaylorandfrancis.com Although this processing pathway is characteristic of the intestine, there is evidence that some GLP-1 can be produced locally in pancreatic islets, particularly during times of beta-cell stress. nih.govfrontiersin.org

Table 1: Tissue-Specific Processing of Proglucagon

Tissue Primary Convertase Key Bioactive Products
Pancreatic α-cells Proprotein Convertase 2 (PC2) nih.govnih.gov Glucagon, Glicentin-Related Pancreatic Polypeptide (GRPP), Major Proglucagon Fragment (MPGF) frontiersin.org
Intestinal L-cells Proprotein Convertase 1/3 (PC1/3) frontiersin.orgnih.gov Glucagon-Like Peptide-1 (GLP-1), Glucagon-Like Peptide-2 (GLP-2), Oxyntomodulin, Glicentin frontiersin.orgnih.gov
Brainstem Neurons Proprotein Convertase 1/3 (PC1/3) frontiersin.org Oxyntomodulin, GLP-1, GLP-2 frontiersin.org

Regulation of Glucagon Secretion from Pancreatic Alpha-Cells

The secretion of glucagon from pancreatic alpha-cells is a tightly controlled process, influenced by a variety of signals including nutrients, hormones, and neurotransmitters. cambridge.org This regulation ensures that glucagon is released appropriately, primarily during periods of low blood glucose, to maintain euglycemia. nih.gov

Nutrients are primary regulators of alpha-cell function, modulating glucagon secretion, synthesis, and cell survival. cambridge.org

Glucose: The most critical regulator of glucagon secretion is glucose. nih.gov Hyperglycemia (high blood glucose) inhibits glucagon release, while hypoglycemia (low blood glucose) is a potent stimulus for its secretion. nih.govmdpi.com This glucose-dependent regulation involves the uptake of glucose by GLUT1 transporters on alpha-cells and subsequent metabolic changes that ultimately control the exocytosis of glucagon-containing vesicles. nih.gov

Amino Acids: Certain amino acids are powerful stimulators of glucagon secretion. cambridge.orgmdpi.com Arginine, alanine, and glutamine, in particular, trigger significant glucagon release. cambridge.orgresearchgate.net This response is physiologically important as it prevents hypoglycemia after a protein-rich meal, since amino acids also stimulate the secretion of insulin. cambridge.orgdiabetesjournals.org Conversely, some amino acids, like isoleucine, can inhibit glucagon secretion. cambridge.orgresearchgate.net

Free Fatty Acids: The effect of free fatty acids on glucagon secretion is complex and can depend on the specific fatty acid and the duration of exposure. researchgate.netbioscientifica.com For instance, the long-chain fatty acid palmitate has been shown to increase glucagon secretion by enhancing intracellular calcium entry in alpha-cells. cambridge.org Fatty acid metabolism appears to be important for maintaining the intracellular ATP levels necessary for active secretion when carbohydrate levels are low. bioscientifica.com

Table 2: Nutrient-Mediated Regulation of Glucagon Secretion

Nutrient Effect on Glucagon Secretion Primary Mechanism of Action
Glucose Inhibition (at high levels) nih.govmdpi.com Involves direct effects on alpha-cell metabolism and paracrine inhibition via insulin and somatostatin (B550006). nih.govmdpi.com
Stimulation (at low levels) nih.govmdpi.com Reduced intracellular ATP levels in alpha-cells trigger secretion. nih.govnih.gov
Amino Acids
Arginine, Alanine, Glycine, Glutamine Stimulation cambridge.orgmdpi.com Direct depolarization of the alpha-cell plasma membrane and influx of calcium. cambridge.org Prevents hypoglycemia after protein intake. cambridge.orgdiabetesjournals.org
Isoleucine Inhibition cambridge.orgresearchgate.net Acts as a negative modulator of alpha-cell secretion. cambridge.org
Free Fatty Acids Stimulation (e.g., Palmitate) cambridge.org Enhances intracellular calcium entry and may relieve paracrine inhibition. cambridge.org

Hormonal and Neurotransmitter Regulation (Insulin, Somatostatin, Amylin, GIP, GLP-1, Epinephrine, Acetylcholine, Cholecystokinin, Gastrin)

Glucagon secretion is fine-tuned by a host of hormones and neurotransmitters, creating a complex regulatory web. cambridge.org

Inhibitory Hormones:

Insulin: Secreted from adjacent beta-cells, insulin is a primary paracrine inhibitor of glucagon release. mdpi.comnih.gov

Somatostatin: Released from delta-cells within the islet, somatostatin also potently suppresses glucagon secretion. nih.govbioscientifica.com Both insulin and somatostatin are thought to mediate glucose-inhibited glucagon secretion by lowering cAMP levels within the alpha-cell. nih.gov

Amylin: Co-secreted with insulin from beta-cells, amylin inhibits nutrient-stimulated glucagon secretion. researchgate.netaustinpublishinggroup.commdpi.com

Glucagon-Like Peptide-1 (GLP-1): This incretin hormone inhibits glucagon secretion in a glucose-dependent manner, meaning its inhibitory effect is present during hyperglycemia but not during hypoglycemia. nih.govnih.gov

Stimulatory Hormones and Neurotransmitters:

Glucose-Dependent Insulinotropic Peptide (GIP): Another incretin hormone, GIP stimulates glucagon secretion, particularly at low glucose levels. nih.govnih.govdiabetesincontrol.com

Epinephrine (Adrenaline): Released during stress and hypoglycemia, epinephrine strongly stimulates glucagon secretion via β-adrenergic receptors. nih.govresearchgate.netwikipedia.org

Acetylcholine: Released from parasympathetic nerve endings, acetylcholine can stimulate glucagon secretion. frontiersin.orgdocumentsdelivered.com

Cholecystokinin (CCK) and Gastrin: These gastrointestinal hormones, released in response to fat and protein ingestion, can stimulate glucagon secretion. nih.govreddit.comcambridge.org

Table 3: Hormonal and Neurotransmitter Regulation of Glucagon Secretion

Regulator Source Effect on Glucagon Secretion
Insulin Pancreatic β-cells Inhibition mdpi.comnih.gov
Somatostatin Pancreatic δ-cells Inhibition nih.govbioscientifica.com
Amylin Pancreatic β-cells Inhibition researchgate.netaustinpublishinggroup.com
GLP-1 Intestinal L-cells Inhibition (glucose-dependent) nih.govnih.gov
GIP Intestinal K-cells Stimulation nih.govdiabetesincontrol.com
Epinephrine Adrenal Medulla Stimulation nih.govresearchgate.net
Acetylcholine Parasympathetic Nerves Stimulation frontiersin.org
Cholecystokinin (CCK) Intestinal I-cells Stimulation nih.govcambridge.org
Gastrin Gastric G-cells Stimulation nih.govcambridge.org

Autocrine and Paracrine Feedback Mechanisms within Pancreatic Islets

The intricate architecture of the pancreatic islets facilitates local cell-to-cell communication, known as paracrine and autocrine signaling, which is vital for regulating hormone secretion. bioscientifica.comnih.govnih.gov

Paracrine Interactions: The proximity of alpha-, beta-, and delta-cells within the islet allows for potent local regulation. bioscientifica.com As mentioned, insulin and amylin from beta-cells, along with somatostatin from delta-cells, act as key paracrine inhibitors of glucagon release. mdpi.comnih.govaustinpublishinggroup.com This intra-islet communication is essential for the coordinated hormonal response to changes in blood glucose. nih.govnih.gov For example, the rise in glucose that stimulates insulin and somatostatin secretion simultaneously suppresses glucagon secretion through these paracrine pathways. mdpi.comnih.gov

Autocrine Feedback: Glucagon itself can influence the function of the alpha-cell in a process called autocrine feedback. nih.gov Glucagon can bind to glucagon receptors on the same or neighboring alpha-cells, creating a positive feedback loop that stimulates its own secretion. bioscientifica.comfrontiersin.org This mechanism is thought to amplify the glucagon response to small decreases in glucose, ensuring a robust and rapid counter-regulatory effect to prevent hypoglycemia. bioscientifica.comnih.gov Glutamate, which is co-released with glucagon, may also participate in this autocrine positive feedback. bioscientifica.com

Mechanisms of Glucagon Gene Expression and Biosynthesis Coupling

The production of glucagon is a sophisticated and tightly regulated process that begins with the transcription of the proglucagon gene (Gcg) and culminates in the secretion of the mature hormone. The coupling of gene expression with biosynthesis ensures that the production of glucagon is responsive to the body's metabolic needs. This process involves intricate transcriptional control, followed by precise post-translational modifications.

The proglucagon gene is not only expressed in the pancreatic α-cells but also in the intestinal L-cells and certain neurons in the brainstem. news-medical.netphysiology.org However, the final peptide products vary depending on the tissue-specific post-translational processing of the precursor protein, proglucagon. physiology.orgnih.govresearchgate.net In pancreatic α-cells, the primary product is glucagon, a 29-amino acid peptide that plays a crucial role in carbohydrate metabolism. nih.gov

Transcriptional Regulation of the Proglucagon Gene

The expression of the proglucagon gene is governed by a complex interplay of transcription factors and signaling pathways that respond to various physiological cues. Several key transcription factors have been identified to bind to the promoter region of the proglucagon gene and regulate its transcription.

A number of homeodomain proteins are known to interact with the proglucagon gene promoter to activate its expression. bioscientifica.com Key transcription factors involved in the regulation of glucagon gene expression include Pax6, cdx-2/3, and Brn-4. bioscientifica.comglucagon.com The transcription of the glucagon gene can be activated by a series of transcription factors, including the phosphorylated cAMP/Ca2+ response element binding protein (p-CREB) and paired box protein (Pax6). researchgate.net Pax6 is considered a critical factor for α-cell function, coordinating glucagon gene expression as well as its biosynthesis and secretion. researchgate.net It can act synergistically with other factors like cdx-2/3 and Maf transcription factors to enhance the activation of the glucagon promoter. glucagon.com

The table below summarizes some of the key transcription factors involved in the regulation of the proglucagon gene.

Transcription FactorRole in Glucagon Gene ExpressionInteracting Factors
Pax6 A key determinant of islet function, it activates proglucagon gene transcription. glucagon.comresearchgate.netcdx-2/3, p300, Maf transcription factors glucagon.com
cdx-2/3 Cooperates with Pax6 to synergistically regulate proglucagon gene transcription in islet cells. glucagon.comPax6, p300 glucagon.com
Brn-4 A pancreatic α-cell-specific transcription factor that can activate Gcg expression. bioscientifica.com
CREB Activated by the cAMP/PKA pathway, it is a major factor in glucagon-activated transcription. nih.govnih.govCRTC2, Histone-modifying enzymes nih.govnih.gov
FoxO1 Required for the regulation of preproglucagon gene expression by insulin in pancreatic alpha-cells. glucagon.com
Pdx1 Represses glucagon expression in α-cells by blocking the interaction of activating transcription factors. researchgate.net

Signaling pathways also play a pivotal role in modulating glucagon gene expression. The cAMP/PKA pathway is a significant activator of proglucagon gene transcription. bioscientifica.comresearchgate.net Glucagon itself, through its receptor, can activate this pathway, creating a positive feedback loop on its own gene expression. mdpi.com Conversely, insulin is a potent negative regulator of glucagon gene expression in pancreatic α-cells, a crucial mechanism for maintaining glucose homeostasis. bioscientifica.comglucagon.com In contrast, insulin can stimulate proglucagon gene expression in intestinal cells. physiology.orgbioscientifica.com Stress can also influence preproglucagon gene expression, with glucocorticoids appearing to deplete the pool of transcribed mRNA while simultaneously stimulating gene transcription, allowing for replenishment after stress. nih.govnih.gov

Coupling of Gene Expression to Biosynthesis: Post-Translational Processing

Following transcription and translation of the proglucagon gene into the proglucagon precursor protein, the next critical step is post-translational processing, which is tissue-specific and determines the final bioactive peptides. nih.govtaylorandfrancis.com This processing is carried out by a family of enzymes known as prohormone convertases (PCs). physiology.org

In the pancreatic α-cells, prohormone convertase 2 (PC2) is the key enzyme responsible for cleaving proglucagon. news-medical.netphysiology.orgresearchgate.net This cleavage results in the production of glucagon, glicentin-related pancreatic polypeptide (GRPP), and the major proglucagon fragment (MPF). researchgate.net The expression of PC2 itself is regulated, in part, by some of the same transcription factors that control glucagon gene expression, such as p-CREB, thus providing a direct link between transcription and the biosynthetic machinery. researchgate.net

In contrast, in the intestinal L-cells, prohormone convertase 1/3 (PC1/3) is the predominant enzyme. physiology.orgtaylorandfrancis.com PC1/3 cleaves proglucagon at different sites, leading to the production of glucagon-like peptide-1 (GLP-1), glucagon-like peptide-2 (GLP-2), oxyntomodulin, and glicentin. researchgate.netresearchgate.net This differential processing highlights how the expression of a single gene can lead to functionally distinct hormones in different tissues. nih.gov

The table below outlines the products of proglucagon processing in different tissues.

Precursor ProteinProcessing EnzymeTissuePrimary Bioactive Products
Proglucagon Prohormone Convertase 2 (PC2)Pancreatic α-cellsGlucagon, Glicentin-related pancreatic polypeptide (GRPP), Major proglucagon fragment (MPF) researchgate.net
Proglucagon Prohormone Convertase 1/3 (PC1/3)Intestinal L-cells, BrainGlucagon-like peptide-1 (GLP-1), Glucagon-like peptide-2 (GLP-2), Oxyntomodulin, Glicentin researchgate.nettaylorandfrancis.com

V. Structural Biology and Degradation Pathways of Glucagon, Hydrochloride

Peptide Structure and Conformation of Glucagon (B607659)

The biological activity of glucagon is intrinsically linked to its three-dimensional structure, which is determined by its amino acid sequence and the surrounding environment.

Glucagon is a single-chain polypeptide composed of 29 amino acids with a molecular weight of approximately 3485 daltons. wikipedia.orgdiff.orggenscript.com The specific sequence of amino acids defines its primary structure.

The primary amino acid sequence of human glucagon is as follows: NH₂-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr-COOH nih.govwikipedia.orgbiotopics.co.uk

interactive_table

Position Amino Acid (3-Letter Code) Amino Acid (1-Letter Code)
1 His H
2 Ser S
3 Gln Q
4 Gly G
5 Thr T
6 Phe F
7 Thr T
8 Ser S
9 Asp D
10 Tyr Y
11 Ser S
12 Lys K
13 Tyr Y
14 Leu L
15 Asp D
16 Ser S
17 Arg R
18 Arg R
19 Ala A
20 Gln Q
21 Asp D
22 Phe F
23 Val V
24 Gln Q
25 Trp W
26 Leu L
27 Met M
28 Asn N

In aqueous solutions, glucagon exists in a dynamic equilibrium between a random coil and a more ordered α-helical conformation. mdpi.com However, it can also form β-sheet-rich structures, which can lead to aggregation and fibrillation. mdpi.comnih.gov

Studies using circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy have provided insights into the secondary structure of glucagon. mdpi.com These analyses indicate that glucagon in solution is composed of approximately:

14-16% α-helix mdpi.com

17-19% β-strand mdpi.com

14-15% Turn mdpi.com

53-54% Unordered mdpi.com

Mechanisms of Chemical Degradation

Glucagon, hydrochloride is susceptible to several chemical degradation pathways, which can impact its potency and stability. These reactions primarily involve hydrolysis, deamidation, and oxidation.

Under acidic conditions, a major degradation pathway for glucagon is the hydrolysis of peptide bonds, particularly at aspartic acid (Asp) residues. nih.gov The cleavage occurs preferentially at the C-terminal side of Asp residues.

The primary sites for this acid-catalyzed hydrolysis are:

Asp-9 : Cleavage at the Asp⁹-Tyr¹⁰ bond is a significant degradation pathway. researchgate.net

Asp-15 : The Asp¹⁵-Ser¹⁶ bond is also susceptible to hydrolysis. researchgate.net

Asp-21 : Cleavage at the Asp²¹-Phe²² bond occurs, though generally at a slower rate than at Asp-9 and Asp-15. researchgate.netnih.gov

The proposed mechanism for this cleavage involves the nucleophilic attack of the ionized side-chain carboxylate of the Asp residue on the protonated carbonyl carbon of the peptide bond, leading to the formation of a cyclic anhydride intermediate. nih.gov

Deamidation is the hydrolysis of the side-chain amide group of glutamine (Gln) and asparagine (Asn) residues, converting them to glutamic acid and aspartic acid, respectively. This introduces a negative charge and can alter the peptide's structure and function.

Key deamidation sites in glucagon include:

Gln-3 nih.gov

Gln-20 nih.gov

Gln-24 nih.gov

Asn-28 nih.govnih.gov

The rate of deamidation can be influenced by the adjacent amino acid residues. For instance, Asn-28, being adjacent to the C-terminal threonine, is particularly susceptible to deamidation. nih.gov Deamidation of Gln residues is generally slower than that of Asn residues. nih.gov The proposed mechanism for deamidation in acidic solutions involves the direct hydrolysis of the amide side-chain by water. nih.gov

The presence of a methionine (Met) residue at position 27 makes glucagon susceptible to oxidation. The sulfur atom in the methionine side chain can be oxidized to form methionine sulfoxide. nih.gov This modification can alter the peptide's conformation and potentially its biological activity, although some studies have shown that oxidation at Met-27 does not significantly reduce bioactivity. nih.gov The oxidized glucagon becomes more hydrophilic. nih.gov

Mechanisms of Physical Degradation: Aggregation and Fibrillation

This compound has a strong propensity to aggregate and form amyloid fibrils, particularly in acidic aqueous solutions. This physical instability is a major challenge in the development of stable liquid formulations. Amyloid fibrils are highly ordered, insoluble protein aggregates characterized by a cross-β-sheet structure. The process of fibrillation involves the self-assembly of glucagon monomers into oligomers, which then act as nuclei for the growth of larger fibrillar structures. This aggregation can eventually lead to the formation of a gel-like substance, rendering the glucagon preparation unsuitable for its intended use.

The rate of glucagon fibrillation is highly dependent on environmental factors such as pH, temperature, and the presence of excipients. Acidic conditions, typically below pH 3, are known to accelerate the formation of these amyloid-like fibers. researchgate.net While storing glucagon at alkaline pH can minimize aggregation, it can concurrently increase chemical degradation. researchgate.net

High-resolution structural studies have provided valuable insights into the molecular architecture of glucagon fibrils. These studies have revealed that the core of the amyloid fibril is composed of glucagon molecules arranged in a characteristic cross-β-sheet conformation. In this arrangement, the β-strands run perpendicular to the long axis of the fibril, and the hydrogen bonds between the polypeptide backbones are parallel to the fibril axis.

A key structural feature of many amyloid fibrils, including those formed by glucagon, is the "steric zipper" motif. This motif involves the tight interlocking of side chains from adjacent β-sheets, creating a dry and stable interface that excludes water. The specific packing of these side chains contributes to the remarkable stability and insolubility of the amyloid fibrils. The formation of these steric zippers is a critical step in the nucleation and growth of glucagon fibrils. Understanding the atomic-level details of these interactions is crucial for designing inhibitors of fibrillation.

Rational Design Strategies for Enhanced Stability in Research Applications

To overcome the inherent instability of glucagon, various rational design strategies have been employed to develop analogs with improved chemical and physical stability for research applications. These strategies primarily involve amino acid substitutions and C-terminal modifications.

Strategic substitution of specific amino acid residues can significantly enhance the stability of glucagon. One approach has been to replace asparagine at position 28 with aspartic acid (Asp28). This substitution aims to reduce deamidation and subsequent isomerization at this position, which are known degradation pathways. nih.gov The introduction of a negatively charged residue at the C-terminus also lowers the isoelectric point of the peptide, which can improve its solubility at physiological pH. nih.gov

Another successful strategy involves the incorporation of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, at position 16. The presence of Aib at this position has been shown to suppress the characteristic peptide bond cleavage that occurs between residues 15 and 16 in native glucagon under acidic conditions. nih.gov

The table below highlights some amino acid substitutions and their effects on glucagon stability.

PositionOriginal ResidueSubstituted ResidueEffect on StabilityReference
28AsnAspReduces deamidation and isomerization nih.gov
16GlyAibSuppresses cleavage between residues 15 and 16 nih.gov

Formulation in Aprotic Solvents and pH Manipulation

The inherent instability of this compound in aqueous solutions presents a significant challenge for its formulation as a ready-to-use therapeutic. In aqueous environments, the peptide is prone to both physical aggregation (fibrillation) and chemical degradation, with the specific pathway heavily dependent on pH. nih.govnih.gov Acidic conditions tend to promote the formation of gel-like amyloid fibrils, while alkaline conditions can accelerate chemical degradation pathways such as deamidation and oxidation. nih.govgoogle.com To overcome these limitations, research has focused on non-aqueous formulations, particularly those utilizing aprotic polar solvents, which significantly enhance the peptide's stability. cureus.comnih.gov

Formulating glucagon in polar aprotic solvents, such as dimethyl sulfoxide (DMSO), has been shown to dramatically improve its solubility and stability. google.comcureus.com Unlike aqueous solutions where glucagon's stability is measured in hours or days, formulations in aprotic solvents can remain stable for extended periods, with stability comparable to that of freeze-dried powders. cureus.com This enhanced stability is attributed to the inhibition of water-mediated degradation pathways, including hydrolysis, deamidation, and aspartic acid isomerization, which are major contributors to the breakdown of peptides in aqueous environments. google.com

Research has demonstrated that the fibrillation process, a key pathway for physical instability in water, is effectively suppressed in polar aprotic solvents, even at high glucagon concentrations and elevated temperatures. cureus.com The chemical degradation rate is also markedly reduced; for instance, glucagon in a non-aqueous formulation exhibits an apparent degradation rate of approximately 0.25% per month at room temperature. cureus.com

Table 1: Comparative Stability of Glucagon Formulations
Formulation TypePrimary Instability PathwaysObserved StabilityReference
Aqueous (Acidic pH)Fibrillation, Aggregation, Aspartic Acid Cleavage, DeamidationHours to days; gelation evident within a day. nih.govgoogle.comcureus.com
Aqueous (Alkaline pH)Deamidation, Oxidation, IsomerizationAggregation is minimized, but chemical degradation is prevalent. nih.govnih.gov
Aprotic Polar Solvent (e.g., DMSO)Water-mediated pathways (hydrolysis, deamidation) are inhibited.Highly stable, with degradation rates of ~0.25%/month at room temperature. cureus.comgoogle.com

While aprotic solvents provide a stabilizing environment, the ionization state of the glucagon molecule remains a critical factor for its long-term stability. Glucagon has an isoelectric point of approximately 7.0, rendering it essentially insoluble at neutral pH. google.com In aqueous solutions, solubility is achieved by making the solution either acidic (pH < 3) or alkaline (pH > 9), which unfortunately also promotes degradation. researchgate.net

In aprotic solvent systems, a similar principle of pH manipulation is applied, but with greater control and stability. The strategy involves the direct dissolution of an "ionization stabilizing excipient" into the aprotic solvent along with the therapeutic peptide. google.com These excipients are typically acids, such as hydrochloric acid, which ensure that the glucagon molecule maintains an optimal ionization profile for stability and solubility within the non-aqueous environment. google.com By controlling the ionization state, these formulations prevent the peptide from crashing out of solution or degrading, a problem that can occur even in aprotic solvents if the peptide is not appropriately stabilized. google.com

The major degradation pathways observed in acidic aqueous solutions involve the cleavage of the peptide backbone at aspartic acid residues (positions 9, 15, and 21) and the deamidation of glutamine residues (positions 3, 20, and 24). researchgate.netnih.gov The use of a non-aqueous, aprotic environment effectively mitigates these hydrolytic reactions, leading to a significantly more stable product. cureus.comgoogle.com

Table 2: Components in Stabilized Aprotic Glucagon Formulations
Component TypeExampleFunctionReference
Peptide HormoneThis compoundActive therapeutic agent google.com
Aprotic Polar SolventDimethyl sulfoxide (DMSO)Solubilizes glucagon and prevents water-mediated degradation. google.comnih.gov
Ionization Stabilizing ExcipientHydrochloric acidMaintains an optimal ionization profile for the peptide, ensuring solubility and stability. google.com

Vi. Advanced Research Methodologies and Experimental Models

Analytical Techniques for Glucagon (B607659) and Related Metabolites

Precise and sensitive analytical methods are crucial for the characterization and quantification of glucagon and its related metabolites in various biological matrices. These techniques are fundamental for both basic research and the quality control of pharmaceutical preparations.

Chromatographic techniques are indispensable for the purification and analysis of glucagon, allowing for the separation of the active hormone from impurities and degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a cornerstone technique for the analysis of glucagon. elementlabsolutions.com It separates molecules based on their hydrophobicity. In a typical setup, a C18 or phenyl-hexyl column is used with a mobile phase consisting of an aqueous component with an ion-pairing agent like trifluoroacetic acid (TFA) and an organic modifier such as acetonitrile. chromatographyonline.comnih.gov The retention of glucagon is influenced by the stationary phase, the ion-pair reagent, and the pH of the mobile phase. chromatographyonline.com For instance, a phenyl-hexyl column with TFA as the ion-pairing agent can be effective for rapid separations. chromatographyonline.com RP-HPLC can effectively separate glucagon from its desamido impurities, which are common degradation products. waters.com The use of MaxPeak™ High Performance Surfaces technology can improve chromatographic peak area, height, and reduce tailing for glucagon and related peptides. waters.com

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): SEC-HPLC separates molecules based on their size. It is particularly useful for analyzing the aggregation profile of glucagon, such as the formation of dimers and other higher-order aggregates. nih.gov A typical SEC-HPLC system for glucagon analysis might employ a column like the Phenomenex Yarra 3 μm SEC-2000, with a mobile phase containing TFA and acetonitrile. nih.gov The system is calibrated with protein standards of known molecular weights to accurately determine the size of glucagon species in a sample. nih.gov

Field-Flow Fractionation with Multi-Angle Light Scattering (FFF-MALS): This technique provides a powerful alternative to SEC-HPLC for characterizing glucagon aggregation. nih.gov FFF separates molecules based on their diffusion coefficients in a laminar flow field, and MALS detects the scattered light from the molecules to determine their molar mass and size. This combination allows for a detailed analysis of glucagon oligomers and aggregates without the potential shearing forces that can occur on a chromatography column. nih.gov

Interactive Table of Chromatographic Techniques for Glucagon Analysis
TechniquePrinciple of SeparationPrimary Application for GlucagonCommon Column/Stationary PhaseTypical Mobile Phase Components
Reversed-Phase HPLC (RP-HPLC)HydrophobicityPurity analysis, separation from degradation products (e.g., desamido impurities)C18, Phenyl-hexylAcetonitrile, Water, Trifluoroacetic acid (TFA)
Size-Exclusion HPLC (SEC-HPLC)Molecular sizeAnalysis of aggregation (dimers, oligomers)Yarra SEC-2000Acetonitrile, Water, Trifluoroacetic acid (TFA)
Field-Flow Fractionation with Multi-Angle Light Scattering (FFF-MALS)Hydrodynamic size and light scatteringDetailed characterization of aggregates and oligomersNot applicable (channel-based)Aqueous buffers

Spectrometric methods provide detailed information about the structure, mass, and conformation of the glucagon molecule.

Mass Spectrometry (MS): MS is a powerful tool for determining the precise molecular weight of glucagon and identifying its fragments and modifications. nih.gov It is often coupled with liquid chromatography (LC-MS) for enhanced separation and characterization. lcms.cz Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used to ionize the glucagon molecule. High-resolution mass spectrometry can be used to identify and quantify structurally related peptide impurities. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (2D NOESY), are used to determine the secondary structure of glucagon in solution. nih.govscite.ai These studies have shown that glucagon can exist in a dynamic equilibrium between an unordered state and an α-helical conformation. nih.gov For instance, NMR analysis has suggested the presence of an α-helix involving amino acids Phe22 to Leu26. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can also be used to analyze the secondary structure of proteins like glucagon by examining the vibrational frequencies of the peptide backbone.

Immunoassays are widely used for the quantitative determination of glucagon in biological fluids like plasma and serum, offering high sensitivity and specificity.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a common immunoassay format for glucagon detection. alpco.com A sandwich ELISA, which utilizes two different antibodies that bind to distinct epitopes on the glucagon molecule, is often employed to enhance specificity. eaglebio.com These assays typically involve coating a microplate with a capture antibody, incubating with the sample containing glucagon, adding a detection antibody conjugated to an enzyme (like horseradish peroxidase), and then adding a substrate that produces a measurable signal. eaglebio.com

Sandwich ELISA: This specific type of ELISA is designed to be highly specific for glucagon, with minimal cross-reactivity to other related proglucagon-derived peptides such as glicentin, oxyntomodulin, GLP-1, and GLP-2. alpco.comeaglebio.com High-sensitivity sandwich ELISAs can quantify glucagon in the picomolar range. eaglebio.com Some kits are designed to specifically detect the intact glucagon (1-29) molecule by using antibodies targeting the N- and C-termini. ibl-japan.co.jp

Interactive Table of High-Sensitivity Immunoassays for Glucagon
Immunoassay TypePrincipleKey Features for Glucagon DetectionTypical Sensitivity
ELISAEnzyme-linked immunosorbent assayQuantitative determination in biological fluidsVaries by kit
Sandwich ELISAUses two antibodies binding to different epitopesHigh specificity, low cross-reactivity with related peptidesCan reach picomolar (pmol/L) levels

Preclinical Animal Models for Physiological and Pathophysiological Investigations

Preclinical animal models are indispensable for understanding the integrated physiological role of glucagon signaling and for evaluating the therapeutic potential of targeting the glucagon receptor (GCGR).

The development of models with tissue-specific deletion of the glucagon receptor (GCGR) has significantly advanced the understanding of glucagon's diverse roles beyond systemic glucose control. nih.govresearchgate.net These genetic tools allow researchers to parse the specific contributions of glucagon signaling in different organs.

Liver-Specific GCGR Knockout: Deletion of the GCGR specifically in the liver results in phenotypes that include improved glucose tolerance, highlighting the liver's central role in glucagon-mediated hyperglycemia. researchgate.net

Pancreas-Specific GCGR Knockout: Knockout of the GCGR in pancreatic beta-cells has been used to explore the intra-islet communication between alpha- and beta-cells. Studies have shown that glucagon can directly stimulate insulin (B600854) secretion, and removing its receptor on beta-cells can alter this paracrine interaction. mdpi.com

Adipose Tissue-Specific GCGR Knockout: To investigate glucagon's role in lipid metabolism and energy expenditure, models with GCGR deletion in brown adipose tissue (BAT) have been created. These studies have examined whether glucagon directly activates thermogenesis in BAT, finding that while glucagon can increase energy expenditure, the BAT GCGR may not be essential for this acute thermogenic effect, suggesting indirect mechanisms may be at play. glucagon.com

Global GCGR Knockout: Mice with a global deletion of the GCGR exhibit hypoglycemia, hyperglucagonemia, and significant alpha-cell hyperplasia in the pancreas. mdpi.comjci.org They also show elevated levels of amino acids and are resistant to diet-induced obesity. mdpi.comcardiff.ac.uk These models underscore glucagon's critical role in amino acid metabolism and pancreatic cell regulation. mdpi.com

| Brown Adipose Tissue (BAT) Knockout | Reduced expression of thermogenesis-related genes in BAT cells; however, systemic thermogenic response to glucagon remains largely intact. glucagon.com | Direct vs. indirect effects of glucagon on energy expenditure and thermogenesis. glucagon.com |

The in vivo administration of glucagon receptor antagonists is a key strategy for validating the GCGR as a therapeutic target and for studying the physiological consequences of blocking glucagon action. nih.govnih.gov These studies utilize various types of antagonists in diverse animal models, from healthy rodents to models of diabetes. nih.gov

Types of Antagonists: Research employs a range of inhibitors, including small non-peptidyl molecules, peptide-based antagonists (often modified versions of the glucagon peptide itself), and highly specific monoclonal antibodies. diabetesjournals.orgnih.govpnas.orgbioscientifica.com For example, REMD 2.59 is a monoclonal antibody antagonist, while compounds like desHis1Pro4Glu9-glucagon are peptide-based antagonists. bioscientifica.combmj.com

Key Findings:

Glycemic Control: A consistent finding across numerous studies is that blocking the GCGR lowers blood glucose levels in various diabetic animal models, including db/db mice and streptozotocin-induced diabetic rodents. diabetesjournals.orgnih.govbmj.com This effect is primarily attributed to the reduction of hepatic glucose production. pnas.org

Amino Acid Metabolism: Pharmacological inhibition of glucagon signaling leads to elevated plasma levels of nearly every amino acid and reduced plasma urea (B33335), mirroring the phenotype of global GCGR knockout mice. mdpi.com This highlights glucagon's crucial role in hepatic amino acid uptake and catabolism. pnas.org

Pancreatic Effects: Chronic blockade of the GCGR results in hyperglucagonemia and pancreatic alpha-cell hyperplasia. mdpi.compnas.org This is thought to be a compensatory response to the disruption of the liver-alpha cell axis.

Table 2: Summary of In Vivo Findings with Glucagon Receptor Antagonists

Antagonist Type Animal Model Key Observed Effects
Non-peptide (e.g., Cpd 1) Humanized mice Blocked glucagon-stimulated glucose increase. diabetesjournals.org
Monoclonal Antibody (e.g., REGN1193) Mice with severe insulin resistance Normalized blood glucose and β-hydroxybutyrate levels; increased β-cell and α-cell mass. pnas.org
Peptide-based (e.g., desHis1Pro4Glu9-glucagon) Insulin-deficient, high-fat-fed mice Moderately decreased food intake; improved glucose tolerance. bioscientifica.com

| Monoclonal Antibody (e.g., REMD 2.59) | db/db and HFD/STZ T2D mice | Lowered blood glucose, elevated plasma GLP-1, promoted L-cell proliferation. bmj.com |

Omics Approaches in Glucagon Research (e.g., Metabolomics for pathway analysis)

Omics technologies, particularly metabolomics, have become powerful tools for obtaining a comprehensive, unbiased view of the metabolic consequences of glucagon action or its inhibition. pnas.orgmdpi.com These approaches measure a wide array of small molecules (metabolites) in biological samples, providing a functional readout of the physiological state and revealing novel metabolic pathways regulated by glucagon.

Metabolomic studies in humans and animal models have defined a distinct "metabolic signature" of glucagon activity. nih.govnih.gov

Amino Acid Metabolism: A primary finding from metabolomics is the profound effect of glucagon on amino acid metabolism. Glucagon infusion leads to a rapid and sustained reduction in a broad panel of circulating amino acids. nih.govnih.gov This is consistent with glucagon's role in promoting hepatic uptake of amino acids for gluconeogenesis. Conversely, studies in GCGR-deficient zebrafish using integrated metabolomics and lipidomics revealed significant remodeling of amino acid metabolism, including decreased ureagenesis. cardiff.ac.uk

Lipid Metabolism: Glucagon action also induces time-dependent changes in lipids. Metabolomic and lipidomic analyses have identified alterations in free fatty acids, diacylglycerol, and triglyceride species following glucagon administration. nih.govnih.gov In GCGR-deficient models, lipid metabolism is also significantly disrupted, particularly affecting glycerophospholipid and cholesterol metabolism. cardiff.ac.uk

Pathway Analysis: By analyzing the patterns of changed metabolites, researchers can perform pathway analysis to identify the specific metabolic networks that are most affected. In response to glucagon, pathways related to amino acid metabolism are consistently among the most significantly impacted. nih.govnih.gov In GCGR-deficient models, pathway analysis has highlighted disruptions in arachidonic acid and tryptophan metabolism, providing new insights into the physiological functions of the glucagon receptor. cardiff.ac.uk

The integration of metabolomics with other omics data, such as transcriptomics and proteomics, provides a multi-layered, systems biology perspective on glucagon signaling, helping to connect changes in gene expression with functional metabolic outputs. cardiff.ac.uknih.gov

Table 3: Key Metabolite Changes Identified by Omics Approaches in Glucagon Research

Condition Model/System Key Metabolite/Pathway Changes Reference
Glucagon Infusion Healthy Humans Decreased: Broad panel of amino acids, urea cycle intermediates. Altered: Free fatty acids, diacylglycerols, triglycerides. nih.govnih.gov

| GCGR Deficiency | Zebrafish (gcgr-/-) | Increased: Many amino acids. Decreased: Urea. Remodeled: Glycerophospholipid metabolism, cholesterol metabolism. Upregulated: Arachidonic acid metabolism. Downregulated: Tryptophan metabolism. | cardiff.ac.uk |

Vii. Preclinical Implications and Design of Glucagon Analogs and Modulators

Principles of Rational Design for Glucagon (B607659) Analogs

The rational design of glucagon analogs is a critical area of research aimed at overcoming the inherent biophysical limitations of the native glucagon peptide for experimental and therapeutic purposes. Native glucagon suffers from poor solubility at physiological pH and is prone to chemical and physical instability, which complicates its use in research formulations. nih.gov The design process involves iterative modifications to the 29-amino acid sequence to improve these properties while maintaining or modulating its biological activity at the glucagon receptor (GCGR) and the glucagon-like peptide-1 receptor (GLP-1R). nih.govresearchgate.net

Optimization of Receptor Activity and Selectivity for Research Probes

A key goal in designing glucagon analogs for research is to modulate their activity and selectivity for the glucagon receptor (GCGR) and the related GLP-1 receptor (GLP-1R). Since glucagon and GLP-1 share approximately 50% amino acid sequence identity, developing selective or dual-agonist probes is a significant focus. nih.gov

Computational methods, such as molecular dynamics (MD) simulations, are employed to understand the molecular recognition features that govern binding affinity and specificity. acs.org These studies have identified key residue positions (e.g., 16, 24, and 28) where substitutions can modulate the dual-agonist capability of the peptides. acs.org For instance, analogs can be designed to have high potency and selectivity for the GCGR over the GLP-1R. researchgate.net The structural features of these peptides, particularly their ability to form an α-helix, are known to be important for their potency at both receptors. researchgate.net By systematically altering the amino acid sequence, researchers can fine-tune the interaction with the receptor, leading to analogs that serve as precise tools for elucidating the distinct physiological roles of GCGR and GLP-1R activation.

Engineering for Enhanced Solubility and Chemical Stability in Research Formulations

A primary challenge with native glucagon is its poor aqueous solubility at neutral pH, which causes it to aggregate and form fibrils. google.com Significant research has focused on chemical modifications to enhance its solubility and stability for use in "ready-to-use" research formulations. nih.gov

Strategies to improve these biophysical properties include:

Adjusting the Isoelectric Point (pI): Lowering the pI of the peptide significantly increases its solubility at physiological pH. This can be achieved by substituting neutral or basic amino acids with acidic ones. A notable example is the substitution of asparagine at position 28 with aspartic acid (Asp), which markedly improves solubility while maintaining biological activity. nih.govresearchgate.net

Amino Acid Substitution: Replacing chemically labile residues can prevent degradation. The native glutamine residues at positions 3, 20, and 24, and the methionine at position 27 are often substituted with more stable amino acids. nih.gov Furthermore, substituting serine at position 16 with alpha-aminoisobutyric acid (Aib) has been shown to stabilize the peptide's secondary structure, leading to dramatically enhanced stability. nih.gov

C-terminal Extension: Adding a C-terminal peptide extension can also dramatically enhance solubility. nih.govresearchgate.net For example, adding an exendin-4 derived sequence or a simple Asp-Glu dipeptide has proven effective. nih.govresearchgate.net

These modifications have led to the development of glucagon analogs with substantially improved biophysical properties suitable for stable, pre-formulated aqueous solutions for research applications. google.com

Modification StrategyPosition(s)Example SubstitutionPrimary OutcomeReference
Adjusting Isoelectric Point 28Asn → AspEnhanced solubility nih.govresearchgate.net
Stabilizing Secondary Structure 16Ser → AibEnhanced chemical stability nih.gov
Replacing Labile Residues 3, 20, 24, 27Gln → more stable aa; Met → more stable aaEnhanced chemical stability nih.govresearchgate.net
C-terminal Extension C-terminusAddition of Asp-Glu dipeptideEnhanced solubility nih.govresearchgate.net

Development of Glucagon Receptor Agonists for Experimental Use

The development of glucagon receptor (GCGR) agonists is essential for studying glucose homeostasis and metabolic diseases. Beyond creating stable and soluble versions of glucagon, research has focused on creating agonists with modified activity profiles, such as dual agonism for both the GCGR and the GLP-1 receptor. These dual agonists are valuable experimental tools because they can elucidate the combined effects of activating both pathways. nih.gov

Oxyntomodulin, a naturally occurring proglucagon-derived peptide, is a dual agonist of both receptors and serves as a template for synthetic analogs. nih.gov The rationale is that simultaneous activation of the GLP-1R can counteract the potential hyperglycemic risk from GCGR activation, while the combination may lead to superior effects on energy expenditure and weight loss compared to selective GLP-1R agonists. nih.gov The development of potent, selective, and long-acting GLP-1R agonists has also provided insights and chemical strategies, such as amino acid substitutions (e.g., replacing Ala-2 with Aib) to prevent enzymatic degradation, that can be applied to the design of GCGR agonists. mdpi.com

Research on Glucagon Receptor Antagonists and Small Molecule Inhibitors for Mechanistic Elucidation

To fully understand the role of glucagon signaling in physiology and disease, researchers have developed antagonists that block the glucagon receptor. These tools are crucial for mechanistic elucidation, allowing for the study of the consequences of inhibiting glucagon action. Several approaches have been pursued:

Small-Molecule Antagonists: These compounds offer advantages such as oral bioavailability and cost-effectiveness. tandfonline.com They typically work through allosteric or competitive inhibition of the GCGR. nih.gov Research using small-molecule glucagon receptor antagonists (GRAs) like LY2409021 in preclinical models has been instrumental in demonstrating that blocking glucagon action can lower blood glucose levels. nih.gov

Monoclonal Antibodies: Fully human antibodies against the glucagon receptor have been developed to study the long-term effects of receptor antagonism. nih.gov In rodent models, antibody-mediated blockade of the GCGR has been shown to improve glycemic control. nih.gov

Antisense Oligonucleotides: This approach involves downregulating the expression of the glucagon receptor itself, providing another method to study the impact of reduced glucagon signaling. nih.gov

These antagonists have been pivotal in confirming that inhibiting glucagon signaling can reduce hepatic glucose output and improve glucose homeostasis. tandfonline.comnih.gov They are also used to investigate secondary effects, such as the observed increase in GLP-1 and glucagon production from pancreatic α-cells, which is thought to be a feedback mechanism. nih.gov

Antagonist TypeMechanism of ActionResearch ApplicationReference
Small Molecules (e.g., LY2409021) Allosteric or competitive inhibition of GCGRStudying acute effects on glycemic control nih.gov
Monoclonal Antibodies Blockade of the glucagon receptorInvestigating long-term effects of GCGR antagonism nih.govfrontiersin.org
Antisense Oligonucleotides Downregulation of GCGR gene expressionElucidating the role of GCGR expression in metabolism nih.govresearchgate.net

Research Significance of Proglucagon-Derived Peptides Beyond Glucagon (e.g., Oxyntomodulin, Glicentin)

Proglucagon is a precursor protein that is processed differently in various tissues, giving rise to several bioactive peptides beyond glucagon, including oxyntomodulin and glicentin. anshlabs.comnih.gov These peptides are co-secreted from enteroendocrine L-cells and have significant research implications for understanding gastrointestinal and metabolic disorders. anshlabs.com

Oxyntomodulin (OXM) contains the full glucagon sequence with a C-terminal extension. It functions as a dual agonist at both the GCGR and GLP-1R. nih.govanshlabs.com This dual activity makes it a peptide of great interest, as it has been shown to reduce food intake, increase energy expenditure, and improve glucose homeostasis. nih.govanshlabs.com

Glicentin is a larger peptide that contains the oxyntomodulin sequence with an additional N-terminal extension. anshlabs.com While its specific receptor remains to be identified, research has shown that glicentin also has an insulinotropic, incretin-like effect. anshlabs.comnih.gov In clinical studies, postprandial levels of both oxyntomodulin and glicentin are markedly upregulated after bariatric surgery and are strong predictors of subsequent weight loss, even more so than GLP-1. researchgate.netoup.com This has positioned them as important biomarkers and potential physiological modulators of body weight. researchgate.net

The study of these peptides is crucial for understanding the full physiological contribution of the proglucagon system to metabolism, appetite regulation, and energy balance. researchgate.net

PeptideCompositionKnown Receptor(s)Key Research FindingsReference
Oxyntomodulin Glucagon sequence + C-terminal extensionGCGR, GLP-1RDual agonist; reduces food intake and increases energy expenditure. nih.govanshlabs.com
Glicentin Oxyntomodulin sequence + N-terminal extensionUnknownExerts an incretin-like, insulinotropic effect; strong predictor of weight loss post-bariatric surgery. anshlabs.comnih.gov

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of glucagon hydrochloride in experimental setups?

  • Methodological Answer :

  • Chemical Identification : Use the CAS number (16941-32-5) and molecular formula (C₁₅₃H₂₂₅N₄₃O₄₉S) to validate the compound via mass spectrometry or nuclear magnetic resonance (NMR) .
  • Purity Assessment : Employ reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 280 nm, as described in pharmacopeial standards for peptide purity .
  • Bioactivity Testing : Validate biological activity using in vitro assays, such as cAMP production in hepatocyte cell lines, to confirm functional efficacy .

Q. What are standard protocols for reconstituting glucagon hydrochloride in preclinical studies?

  • Methodological Answer :

  • Reconstitution : Use sterile water for injection (pH 2.5–3.5) to dissolve lyophilized powder at 1 mg/mL. Avoid buffers outside this pH range to prevent peptide aggregation .
  • Storage : Reconstituted solutions should be used immediately; if delayed, store at 2–8°C for ≤24 hours. Unreconstituted vials are stable at 15–30°C .
  • Dosing : For in vivo studies, administer via intravenous (IV), intramuscular (IM), or subcutaneous (sub-Q) routes. Typical doses range from 0.1 mg/kg (rodents) to 1 mg (humans) .

Advanced Research Questions

Q. How should researchers design experiments to investigate glucagon’s role in glucose homeostasis under diabetic conditions?

  • Methodological Answer :

  • Model Selection : Use streptozotocin (STZ)-induced diabetic rodents or db/db mice to mimic type 2 diabetes. Monitor plasma glucagon levels via ELISA alongside glucose tolerance tests .
  • Intervention : Co-administer glucagon receptor antagonists (e.g., REMD 2.59) with insulin to assess counter-regulatory hormone interactions .
  • Endpoint Analysis : Measure hepatic glucose production via stable isotope tracers (e.g., ⁶,⁶-²H₂-glucose) and liver glycogen content post-mortem .

Q. How can contradictory findings in glucagon’s efficacy—such as its lack of impact on colonic distention—be addressed methodologically?

  • Methodological Answer :

  • Variable Control : Ensure consistent bowel preparation (e.g., magnesium citrate dosage) and air insufflation techniques to reduce confounding factors .
  • Statistical Power : Increase sample size (e.g., >60 patients) and segmental analysis (e.g., 8 colon segments per patient) to detect subtle effects .
  • Mechanistic Follow-Up : Investigate alternative pathways (e.g., smooth muscle relaxation via nitric oxide) using ex vivo tissue baths .

Q. What are the challenges in quantifying glucagon in complex biological matrices, and how can they be mitigated?

  • Methodological Answer :

  • Matrix Interference : Use immunoaffinity purification or solid-phase extraction (SPE) to isolate glucagon from plasma proteins .
  • Cross-Reactivity : Validate antibodies for specificity against proglucagon-derived peptides (e.g., GLP-1, GLP-2) using knockout animal models .
  • Sensitivity : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a lower limit of quantification (LLOQ) of 1 pg/mL for low-abundance samples .

Q. How does glucagon hydrochloride’s stability vary under experimental conditions, and what protocols ensure reproducibility?

  • Methodological Answer :

  • pH Sensitivity : Avoid prolonged exposure to neutral pH (>7.0), which accelerates degradation. Use citrate buffers (pH 3.0) for long-term storage .
  • Temperature Stability : Lyophilized powder remains stable for 24 months at 15–30°C, but reconstituted solutions degrade within 24 hours even at 4°C .
  • Freeze-Thaw Cycles : Limit to ≤3 cycles for aliquoted solutions; monitor aggregation via dynamic light scattering (DLS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.